

# An In-Depth Technical Guide to the OX-34 Antibody Clone

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## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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For researchers, scientists, and drug development professionals, the OX-34 antibody clone is a critical tool for investigating the rat immune system. This guide provides a comprehensive overview of its origin, isotype, and technical applications, including detailed experimental protocols and a schematic of its target's signaling pathway.

## Core Characteristics of the OX-34 Antibody Clone

The OX-34 clone is a mouse monoclonal antibody that specifically targets the rat CD2 antigen. [1][2][3] Its robust performance and specificity make it a valuable reagent in a variety of immunological studies.

Property	Description
Antibody Clone	OX-34
Host Species	Mouse
Antibody Isotype	IgG2a
Target Antigen	Rat CD2 (also known as LFA-2, T11)
Immunogen	Activated rat T helper cells
Fusion Partner	NS-0/1 myeloma cells
Reactivity	Rat
Antigen Molecular Weight	50-54 kDa

## Quantitative Data

While a specific binding affinity (Kd) for the OX-34 antibody is not readily available in the public domain, it is known that the affinity of rat CD2 for its primary ligand, CD48, is lower than the affinity of human CD2 for its ligand, CD58.[4] The OX-34 antibody has been shown to be non-mitogenic on its own but can prevent the mitogenic effects of other anti-CD2 antibodies, suggesting it binds to a critical epitope for T-cell activation.[5][6]

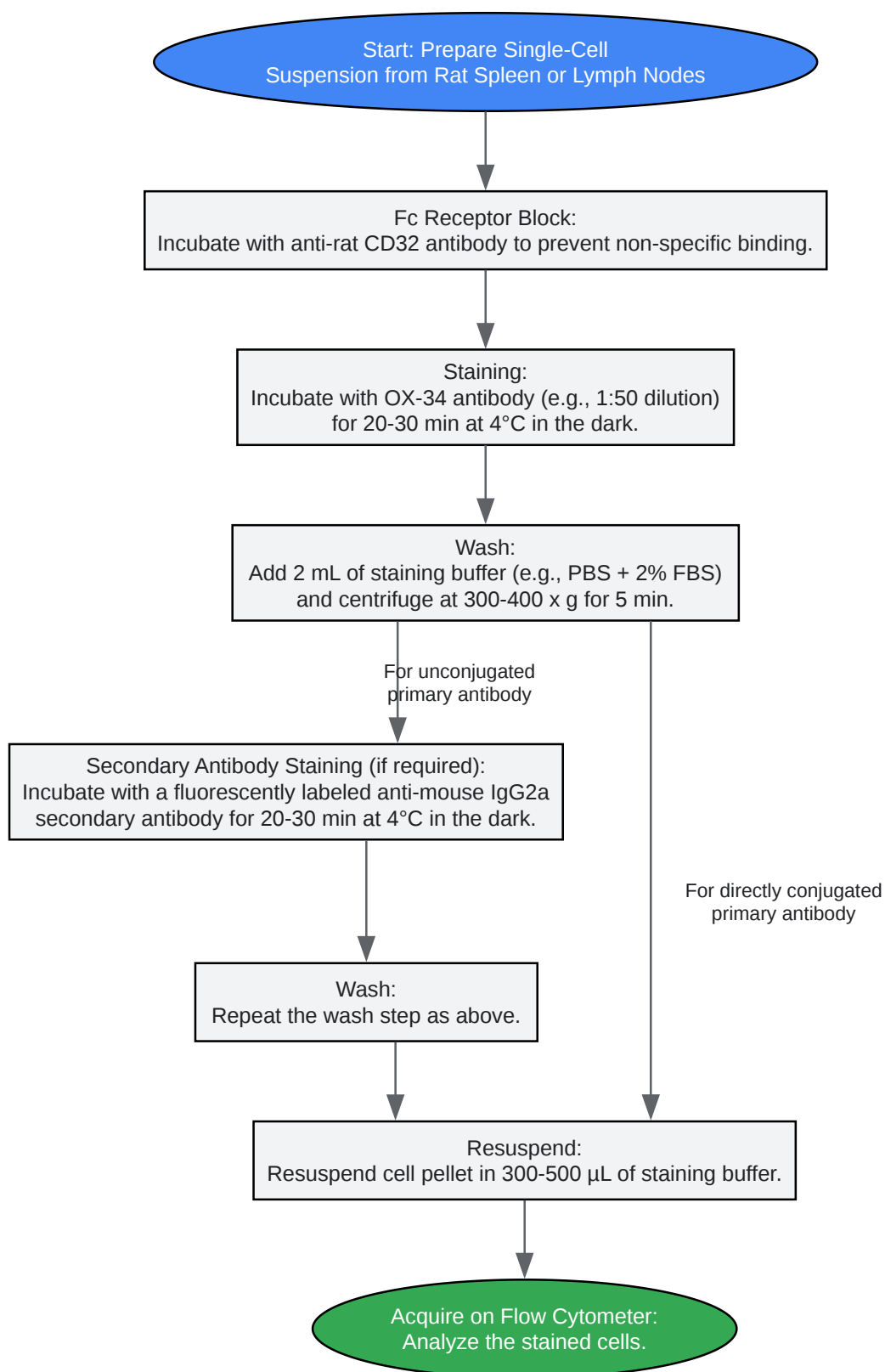
Application	Recommended Dilution/Concentration
Flow Cytometry	1:50 or 10 $\mu$ L per $1 \times 10^6$ cells in 100 $\mu$ L
Immunohistochemistry (Paraffin)	Assay-dependent
Immunohistochemistry (Frozen)	Assay-dependent
Immunoprecipitation	Assay-dependent

## Experimental Protocols

Detailed methodologies for key applications of the OX-34 antibody are provided below. These are general protocols and may require optimization for specific experimental conditions.

### Flow Cytometry

This protocol outlines the steps for staining rat lymphocytes with the OX-34 antibody for flow cytometric analysis.



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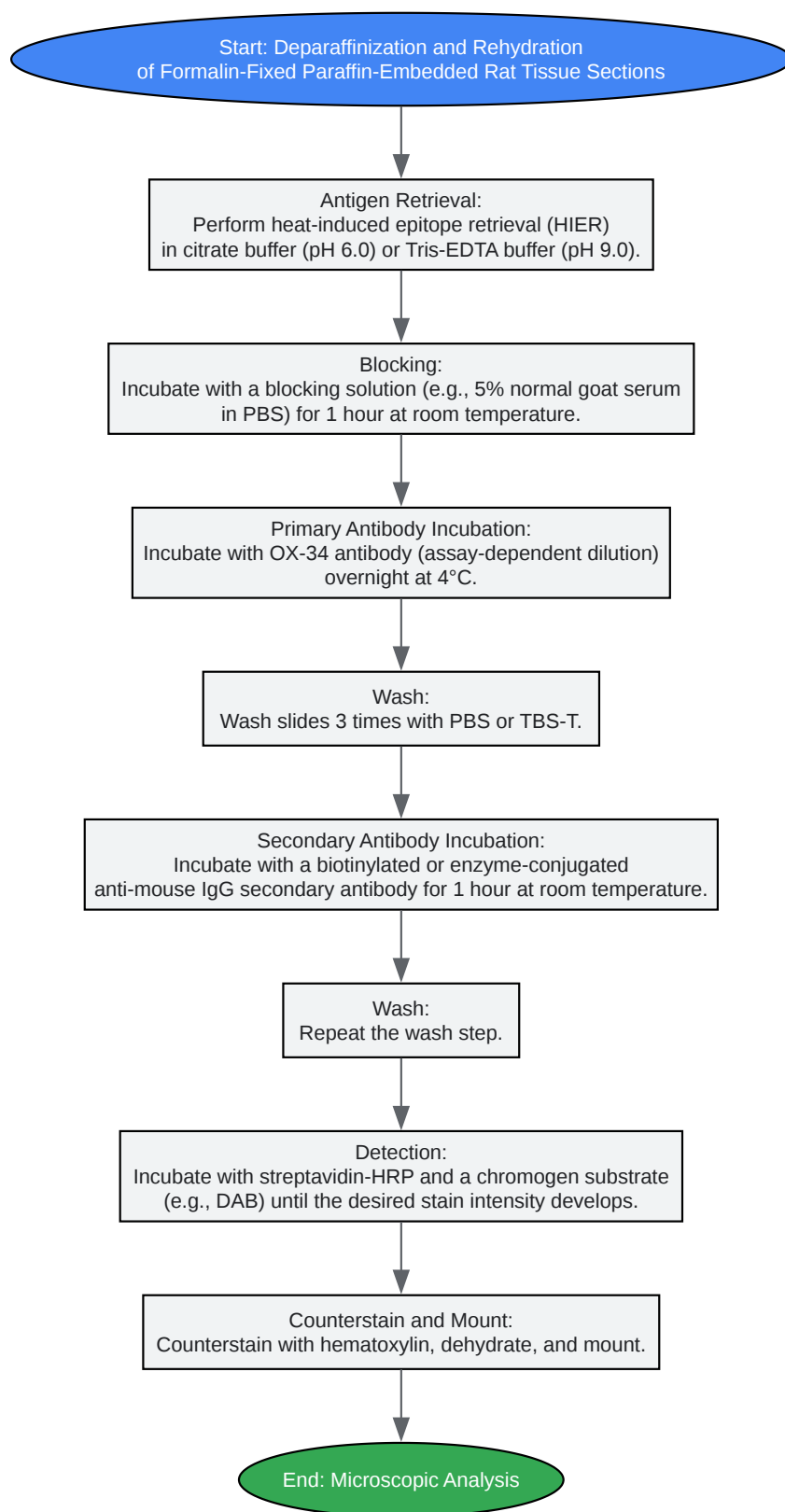
A generalized workflow for flow cytometric analysis using the OX-34 antibody.

#### Methodology:

- **Cell Preparation:** Prepare a single-cell suspension from rat lymphoid tissues (e.g., spleen, lymph nodes) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FBS).
- **Fc Receptor Blocking:** To prevent non-specific binding, incubate the cells with an Fc blocking antibody (e.g., anti-rat CD32) for 10-15 minutes on ice.
- **Primary Antibody Staining:** Add the OX-34 antibody at the recommended dilution (e.g., 1:50) and incubate for 20-30 minutes at 4°C in the dark.
- **Wash:** Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
- **Secondary Antibody Staining (if necessary):** If using an unconjugated OX-34 antibody, resuspend the cells in a solution containing a fluorescently labeled anti-mouse IgG2a secondary antibody. Incubate for 20-30 minutes at 4°C in the dark.
- **Final Wash:** Repeat the wash step to remove unbound secondary antibody.
- **Resuspension and Acquisition:** Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire the data on a flow cytometer.

## Immunohistochemistry (Paraffin-Embedded Tissue)

This protocol provides a framework for using the OX-34 antibody to stain paraffin-embedded rat tissue sections.



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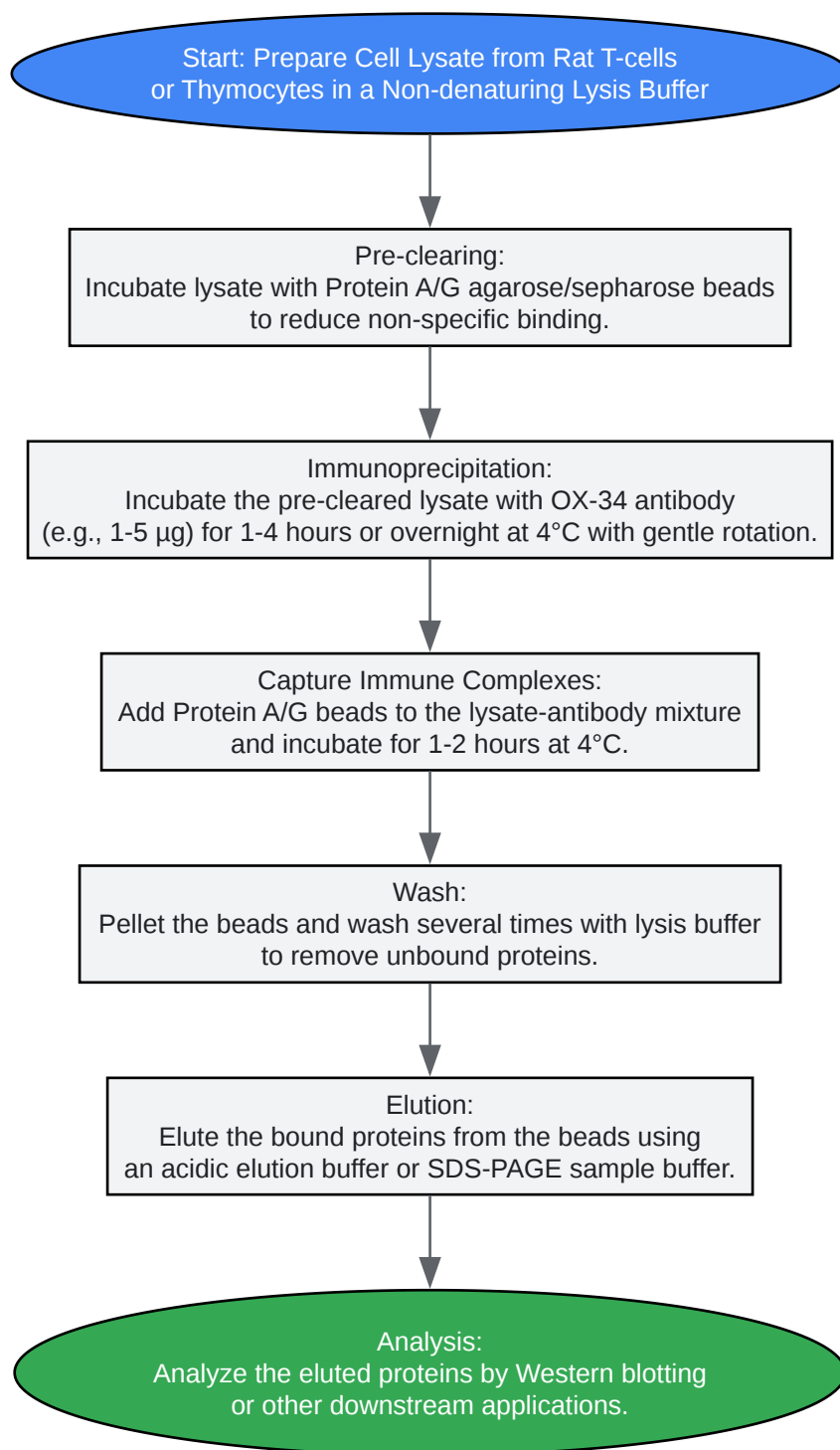
A standard workflow for immunohistochemical staining with the OX-34 antibody.

#### Methodology:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) for 10-20 minutes.
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific protein binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour.
- **Primary Antibody Incubation:** Incubate the sections with the OX-34 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically.
- **Secondary Antibody and Detection:** After washing, apply a biotinylated or enzyme-conjugated anti-mouse IgG secondary antibody, followed by an avidin-biotin complex (ABC) reagent and a chromogen substrate like DAB.
- **Counterstaining and Mounting:** Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

## Immunoprecipitation

This protocol describes the use of the OX-34 antibody to immunoprecipitate rat CD2 from cell lysates.



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A procedural flowchart for the immunoprecipitation of rat CD2 using the OX-34 antibody.

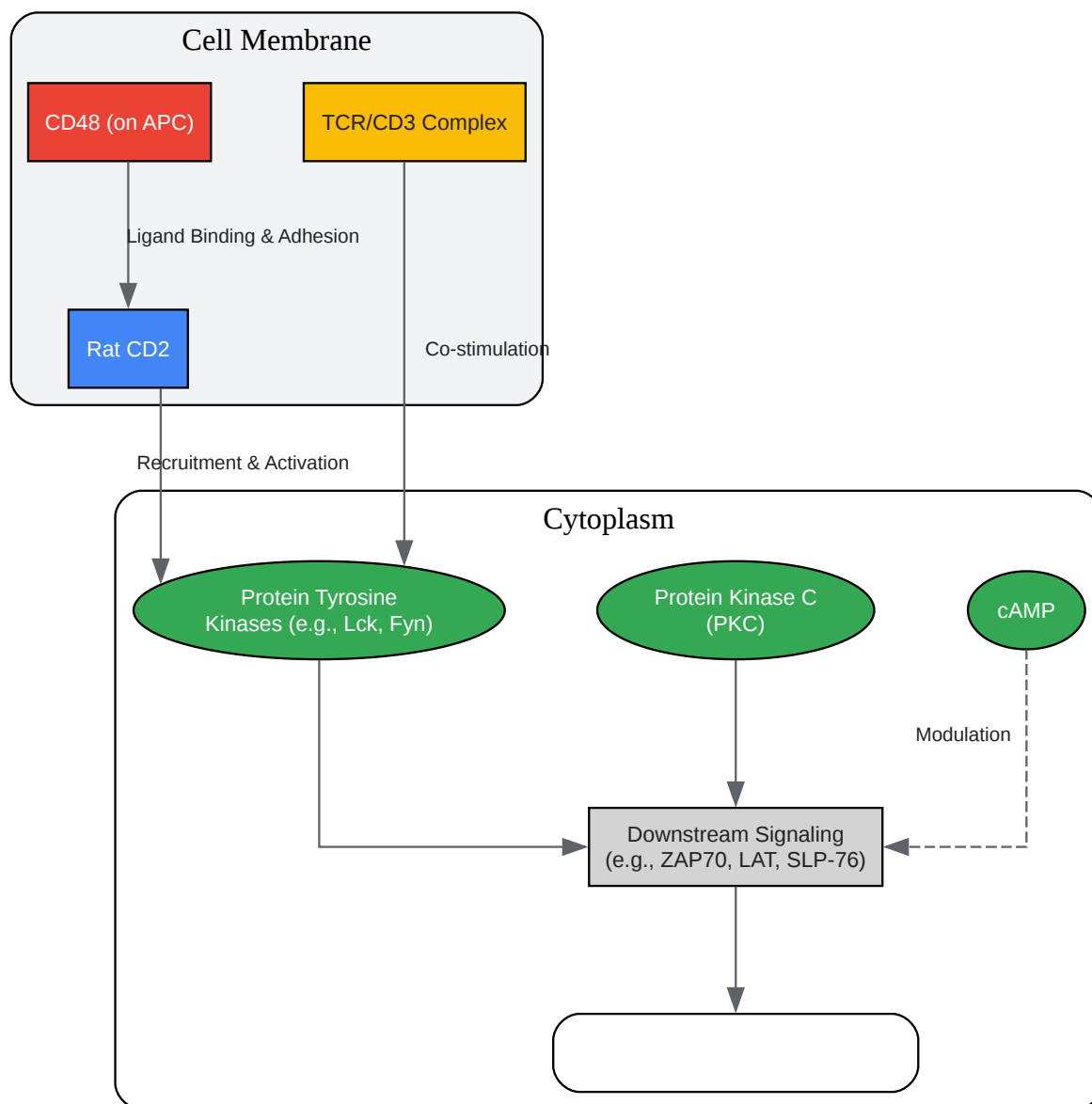
Methodology:

- **Cell Lysate Preparation:** Lyse rat T-cells or thymocytes in a non-denaturing immunoprecipitation buffer containing protease inhibitors.
- **Pre-clearing:** Pre-clear the lysate by incubating with Protein A/G agarose or sepharose beads for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.
- **Immunoprecipitation:** Add the OX-34 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
- **Capture of Immune Complexes:** Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
- **Washing:** Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.
- **Elution:** Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer or using an acidic elution buffer.
- **Analysis:** Analyze the eluted proteins by Western blotting using an anti-CD2 antibody or other methods.

## Signaling Pathway of Rat CD2

The OX-34 antibody targets the CD2 molecule, which plays a crucial role in T-cell and Natural Killer (NK) cell function. In rodents, CD2 interacts with its ligand CD48 on antigen-presenting cells (APCs), contributing to cell-cell adhesion and co-stimulation of T-cells. The cytoplasmic domain of CD2 is essential for its signaling function.<sup>[4][7]</sup>





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A simplified diagram of the rat CD2 signaling pathway upon ligand binding.

Upon engagement with CD48, the cytoplasmic tail of CD2 recruits and activates protein tyrosine kinases (PTKs) such as Lck and Fyn.[4] This initiates a signaling cascade that works in concert with signals from the T-cell receptor (TCR) complex. The pathway also involves the

activation of Protein Kinase C (PKC) and can be modulated by intracellular levels of cyclic AMP (cAMP).[8] Ultimately, this signaling leads to T-cell activation, resulting in cellular proliferation and cytokine production. The OX-34 antibody, by binding to CD2, can be used to study and potentially modulate these critical immunological processes.

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## References

- 1. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]
- 2. OX-34. Culture Collections [culturecollections.org.uk]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. A Subtle Role for Cd2 in T Cell Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD2 (rat) [phosphosite.org]
- 8. Signal transduction pathways involved in T cell receptor-induced regulation of CD2 avidity for CD58 - PubMed [pubmed.ncbi.nlm.nih.gov]
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